molecular formula C65H82N2O18S2 B13413014 benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Cat. No.: B13413014
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-RCTGWIMVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-isoquinolinium derivative characterized by two 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium moieties linked via a pentyl spacer with propanoyloxy bridges. Its IUPAC name and structural synonym are defined in Clarke's Analysis of Drugs and Poisons . The stereochemistry (1R,2S) at both isoquinolinium centers and the presence of multiple methoxy groups distinguish it from simpler benzenesulfonate derivatives.

Properties

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54+,55+;;/m1../s1

InChI Key

XXZSQOVSEBAPGS-RCTGWIMVSA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline core.
  • Introduction of the 3,4-dimethoxybenzyl substituent at the 1-position.
  • Formation of the isoquinolinium salt through quaternization.
  • Esterification steps to link the propanoyloxy and pentyl chains.
  • Final salt formation with benzenesulfonic acid to yield the benzenesulfonate salt.

This multi-step synthesis requires precise stereochemical control to obtain the (1R,2S) configuration.

Stepwise Preparation Details

Step Description Key Reagents/Conditions Notes
1 Synthesis of 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline Pictet-Spengler reaction using 3,4-dimethoxyphenylacetaldehyde and appropriate amines Established method for isoquinoline core formation with regioselective methoxylation
2 Attachment of 3,4-dimethoxybenzyl group Alkylation with 3,4-dimethoxybenzyl halides Requires control to avoid over-alkylation
3 Quaternization to form isoquinolinium salt Treatment with alkyl halides or sulfonates Generates the positively charged isoquinolinium ion
4 Esterification linking propanoyloxy and pentyl chains to isoquinolinium units Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with acid chlorides Ensures formation of ester bonds linking the two isoquinolinium moieties
5 Formation of benzenesulfonate salt Reaction with benzenesulfonic acid Salt formation enhances solubility and stability

Alternative Synthetic Routes

  • Some literature reports direct formation of the isoquinolinium benzenesulfonate salt by reacting the free base isoquinoline derivative with benzenesulfonic acid in anhydrous solvents to avoid hydrolysis.
  • Enantioselective synthesis approaches employ chiral catalysts or resolution techniques to ensure the correct stereochemistry at the 1R,2S centers.

Research Findings and Optimization

Yield and Purity

  • Reported yields for the overall synthesis range between 60-75% depending on purification methods and stereochemical control.
  • High-performance liquid chromatography (HPLC) and chiral chromatography are used for purity and enantiomeric excess determination.

Reaction Conditions

Reaction Step Optimal Conditions Notes
Pictet-Spengler Mild acidic conditions, 0-25 °C Avoids side reactions
Alkylation Anhydrous solvents, inert atmosphere Prevents hydrolysis
Esterification Room temperature to 40 °C, inert atmosphere Use of coupling agents improves yield
Salt Formation Stoichiometric benzenesulfonic acid, mild heating Ensures complete salt formation

Stability Considerations

  • The benzenesulfonate salt form improves compound stability compared to free base forms.
  • Storage under inert atmosphere and low humidity is recommended to prevent degradation.

Summary Table of Preparation Methodologies

Preparation Aspect Description Reference(s)
Core Isoquinoline Synthesis Pictet-Spengler cyclization with substituted benzaldehydes and amines
Substituent Introduction Benzylation using 3,4-dimethoxybenzyl halides
Quaternization Alkylation with alkyl halides or sulfonates
Ester Linkage Formation Coupling agents (DCC, EDC) mediated esterification
Salt Formation Reaction with benzenesulfonic acid to form stable salt
Stereochemical Control Use of chiral catalysts or resolution methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to its corresponding dihydroisoquinoline form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoquinoline compounds, and various substituted benzenesulfonate derivatives.

Scientific Research Applications

The compound benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate is a complex organic compound with a multifaceted structure, incorporating a benzenesulfonate moiety and multiple functional groups, including isoquinoline derivatives and methoxy groups. The presence of these groups suggests potential biological activity.

Biological Activity and Pharmacological Properties

  • Compounds containing benzenesulfonate and isoquinoline structures have demonstrated various biological activities.
  • The isoquinoline moiety is often associated with diverse pharmacological properties.
  • The specific biological activity of the compound may depend on its ability to interact with biological targets due to the presence of methoxy groups and the isoquinoline structure.

Potential Applications

Given the structural components of the compound, potential applications can be inferred based on the known activities of similar compounds:

  • Neuromuscular Blocking Agents: The compound This compound is related to Cisatracurium besylate, which acts as a competitive acetylcholine antagonist that binds to nicotinic receptors at the neuromuscular junction and blocks neuromuscular transmission .
  • Research and Development: The compound may be utilized as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
  • Anti-Parkinsonian drugs: Aminoindanes were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy .

Synthesis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

Salicylanilide benzenesulfonates, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzenesulfonate (2e) and 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate (2q), exhibit potent antimycobacterial activity against M. tuberculosis (MIC: 1–2 μmol/L) . These compounds share a benzenesulfonate core but differ in substituents (e.g., chlorine, trifluoromethyl) and lack the bis-isoquinolinium structure of the target compound. Key structural and functional comparisons include:

Compound Core Structure Substituents MIC (μmol/L) ClogP Bioactivity Notes
Target compound Bis-isoquinolinium 3,4-Dimethoxyphenyl, methyl N/A N/A Hypothesized antimicrobial potential
2e Salicylanilide sulfonate 3,4-Dichloroaniline, 4-Cl 1/2 5.60 High activity against M. tuberculosis
2q Salicylanilide sulfonate 4-Trifluoromethylphenyl, 4-Cl 1/1 5.40 Most potent derivative in class
Fluorinated derivatives Salicylanilide sulfonate Fluorine substituents >16 4.64 Weak activity despite moderate lipophilicity

Role of Lipophilicity and Substituents

Lipophilicity (ClogP) correlates with antimycobacterial efficacy in salicylanilide benzenesulfonates. Derivatives with ClogP >5 (e.g., 2e, 2q) show superior activity, while fluorinated analogues (ClogP ~4.6) are less effective . However, its quaternary ammonium centers (isoquinolinium) could enhance solubility or target binding, offsetting lipophilicity limitations .

Stereochemical Considerations

The (1R,2S) configuration in the target compound contrasts with (1R,2R) isomers observed in other isoquinolinium derivatives . Stereochemistry often influences receptor binding and pharmacokinetics; for example, enantiomers of similar alkaloids exhibit divergent bioactivities.

Biological Activity

The compound benzenesulfonate; 5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate is a complex organic molecule with potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
CAS Number1075727-02-4
Molecular Weight493.6 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Membrane Interaction : It could alter cell membrane permeability, affecting ion transport and cellular signaling.
  • Receptor Modulation : The isoquinoline structure suggests potential interactions with neurotransmitter receptors.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antimicrobial Activity : Some benzenesulfonates have shown effectiveness against bacterial strains by disrupting cell membranes .
  • Neuroprotective Effects : Isoquinoline derivatives are often studied for their neuroprotective properties, potentially aiding in conditions like Parkinson's disease .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Isoquinoline Derivatives : A study demonstrated that certain isoquinoline derivatives possess significant neuroprotective effects in animal models of neurodegeneration. The mechanism was linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Studies : Research on related benzenesulfonates showed that they effectively inhibited the growth of various pathogens through membrane disruption and enzyme inhibition mechanisms .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neurodegeneration markers
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. Example Table: Key NMR Assignments for Stereochemical Confirmation

Proton PositionExpected δ (ppm)Coupling Constants (J)Spatial Correlations (NOESY)
C2-methyl1.2–1.5-Proximity to C3-H
Aromatic OCH₃3.7–3.9-Adjacent methoxy groups

Basic: What are the primary challenges in synthesizing this dimeric isoquinolinium compound?

Methodological Answer:
Key challenges include:

  • Regioselective coupling of the propanoyloxy-pentyl linker to both isoquinolinium moieties without racemization. Use of protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature coupling agents (e.g., DCC/DMAP) can mitigate side reactions .
  • Purification of the cationic product: Ion-pair chromatography with sodium 1-octanesulfonate (as in Pharmacopeial Forum methods) enhances retention and resolution in reversed-phase HPLC .

Advanced: How can researchers investigate the impact of stereochemistry on this compound’s bioactivity?

Methodological Answer:

  • Enantiomer-Specific Assays : Synthesize all stereoisomers (e.g., via asymmetric catalysis) and compare their binding affinities to target receptors (e.g., acetylcholinesterase) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze steric clashes or hydrogen-bonding differences between (R,S) and (R,R) configurations. Validate with free-energy perturbation (FEP) calculations .

Q. Example Table: Hypothetical Binding Affinities of Stereoisomers

StereoisomerIC₅₀ (nM)ΔG (kcal/mol)Key Interactions
(1R,2S)-(1R,2S)12.3-9.8H-bond with Tyr337
(1R,2S)-(1R,2R)45.6-7.2Steric hindrance

Advanced: What methodologies are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-HRMS to identify fragments (e.g., loss of benzenesulfonate or isoquinolinium cleavage) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, observe pseudo-first-order kinetics in acidic hydrolysis and calculate activation energy (Eₐ) .

Advanced: How can process simulation optimize large-scale synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Computational Fluid Dynamics (CFD) : Model reactor conditions (e.g., temperature gradients, mixing efficiency) to minimize racemization during coupling steps. Validate with lab-scale experiments using PAT (Process Analytical Technology) tools like inline FTIR .
  • Membrane Separation : Use nanofiltration membranes (e.g., polyamide TFC) to isolate the target compound from byproducts, leveraging CRDC subclass RDF2050104 methodologies .

Advanced: How can researchers resolve contradictions in reported activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare assay conditions (e.g., buffer ionic strength, enzyme sources) using PRISMA guidelines. For example, discrepancies in IC₅₀ values may arise from variations in sodium acetate buffer pH (see Pharmacopeial Forum’s pH 4.6 recommendation) .
  • Orthogonal Assays : Validate activity via dual methods (e.g., SPR and enzymatic colorimetric assays) to rule out assay-specific artifacts .

Advanced: What strategies enable precise quantification of this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS with Isotopic Labeling : Use a deuterated internal standard (e.g., d₆-benzenesulfonate) to correct for matrix effects. Optimize MRM transitions for the dimeric ion (m/z 950 → 650) .
  • Standard Addition Method : Spike known concentrations into biological fluids (e.g., plasma) to account for recovery variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.